molecular formula C6H4Cl2NO6P B048508 2,6-Dichloro-4-nitrophenyl phosphate CAS No. 112028-49-6

2,6-Dichloro-4-nitrophenyl phosphate

Cat. No. B048508
M. Wt: 287.98 g/mol
InChI Key: OBFPUWKJCNIVNM-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrophenyl phosphate (DCNP) is a widely used inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate cell signaling pathways by removing phosphate groups from tyrosine residues on proteins. DCNP has been extensively studied for its ability to block PTP activity and its potential therapeutic applications.

Mechanism Of Action

2,6-Dichloro-4-nitrophenyl phosphate inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in an accumulation of phosphorylated proteins and altered cell signaling pathways.

Biochemical And Physiological Effects

2,6-Dichloro-4-nitrophenyl phosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity in obese mice by inhibiting PTP1B activity. 2,6-Dichloro-4-nitrophenyl phosphate has also been shown to inhibit the growth of cancer cells by blocking the activity of SHP-2. Additionally, 2,6-Dichloro-4-nitrophenyl phosphate has been shown to modulate immune cell activation by inhibiting SHP-1 activity.

Advantages And Limitations For Lab Experiments

2,6-Dichloro-4-nitrophenyl phosphate is a useful tool for studying the role of PTPs in cellular processes. Its ability to selectively inhibit PTP activity allows researchers to investigate the specific effects of PTP inhibition on various signaling pathways. However, 2,6-Dichloro-4-nitrophenyl phosphate has some limitations in lab experiments. It is relatively non-specific and can inhibit the activity of other enzymes besides PTPs. Additionally, 2,6-Dichloro-4-nitrophenyl phosphate can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2,6-Dichloro-4-nitrophenyl phosphate. One area of interest is the development of more selective PTP inhibitors that can target specific PTP isoforms. Additionally, 2,6-Dichloro-4-nitrophenyl phosphate and other PTP inhibitors may have potential therapeutic applications for diseases such as diabetes and cancer. Further studies are needed to investigate the safety and efficacy of these inhibitors in humans.

Synthesis Methods

2,6-Dichloro-4-nitrophenyl phosphate can be synthesized through a multistep process involving the reaction of 2,6-dichloro-4-nitrophenol with phosphorus oxychloride and triethylamine. The resulting product is purified through recrystallization and characterized by spectroscopic techniques.

Scientific Research Applications

2,6-Dichloro-4-nitrophenyl phosphate has been used in numerous scientific studies to investigate the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2. 2,6-Dichloro-4-nitrophenyl phosphate has been used to study the effects of PTP inhibition on insulin signaling, cancer cell growth, and immune cell activation.

properties

CAS RN

112028-49-6

Product Name

2,6-Dichloro-4-nitrophenyl phosphate

Molecular Formula

C6H4Cl2NO6P

Molecular Weight

287.98 g/mol

IUPAC Name

(2,6-dichloro-4-nitrophenyl) dihydrogen phosphate

InChI

InChI=1S/C6H4Cl2NO6P/c7-4-1-3(9(10)11)2-5(8)6(4)15-16(12,13)14/h1-2H,(H2,12,13,14)

InChI Key

OBFPUWKJCNIVNM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)OP(=O)(O)O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1Cl)OP(=O)(O)O)Cl)[N+](=O)[O-]

Other CAS RN

112028-49-6

synonyms

2,6-dichloro-4-nitrophenyl phosphate
DCNP-P

Origin of Product

United States

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